Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
CAS No.: 1480112-46-6
Cat. No.: VC5888662
Molecular Formula: C12H16F3NO
Molecular Weight: 247.261
* For research use only. Not for human or veterinary use.
![Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine - 1480112-46-6](/images/structure/VC5888662.png)
Specification
CAS No. | 1480112-46-6 |
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Molecular Formula | C12H16F3NO |
Molecular Weight | 247.261 |
IUPAC Name | N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine |
Standard InChI | InChI=1S/C12H16F3NO/c1-2-16-9-10-4-3-5-11(8-10)17-7-6-12(13,14)15/h3-5,8,16H,2,6-7,9H2,1H3 |
Standard InChI Key | NNNCPTBPIINBDI-UHFFFAOYSA-N |
SMILES | CCNCC1=CC(=CC=C1)OCCC(F)(F)F |
Introduction
Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine: A Fluorinated Amine with Enhanced Lipophilicity and Potential Bioactivity
Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a fluorinated aromatic amine characterized by a trifluoropropoxy group attached to a phenyl ring at the 3-position, connected via a methylene bridge to an ethylamine moiety. This compound’s structure combines electron-withdrawing fluorine atoms with a lipophilic ethylamine group, conferring distinct physicochemical and biological properties. Below is a detailed analysis of its molecular features, synthesis, potential applications, and comparisons with structurally related compounds.
Synthesis and Chemical Reactivity
The synthesis of Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is inferred from methods used for similar fluorinated amines:
Proposed Synthetic Route
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Starting Material: 3-(3,3,3-Trifluoropropoxy)benzyl chloride.
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Nucleophilic Substitution: Reaction with ethylamine under basic conditions to form the ethylamine derivative.
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Purification: Chromatographic techniques to isolate the product.
Example Reaction:
This method aligns with protocols for synthesizing fluorinated benzylamines, as described in analogous compounds.
Comparative Analysis of Fluorinated Amines
Compound | Trifluoro Substituent | Ammonia Moiety | Key Property |
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Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine | Trifluoropropoxy (-O-CH₂-CH₂-CF₃) | Ethylamine | High lipophilicity, membrane-permeable |
3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | Trifluoromethylphenoxy (-O-C₆H₄-CF₃) | Tertiary amine | Long-duration serotonin modulation |
Ethyl 3,3,3-trifluoropropanoate | Trifluoropropionate ester | None | Used in metabolic studies |
Challenges and Future Directions
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Data Gaps: Specific pharmacological or toxicological data for Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine remain unreported.
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Research Opportunities:
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Drug Design: Explore its utility in targeted therapies leveraging enhanced lipophilicity.
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Environmental Impact: Assess persistence due to fluorine’s resistance to biodegradation.
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